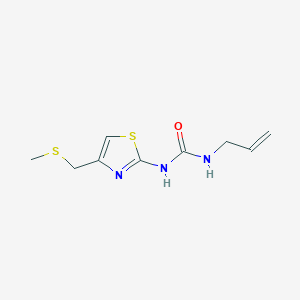

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives.

Méthodes De Préparation

The synthesis of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the thiazole derivative in the presence of a base such as sodium hydride.

Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction, where a methylthio compound reacts with the thiazole derivative.

Formation of the Urea Moiety: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticancer Activity

Compounds containing thiazole and thiadiazole moieties have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain thiazole derivatives could inhibit cell proliferation in breast and colon cancer models, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea has been evaluated against a range of bacterial strains. A notable study reported that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antiepileptic Effects

Research has also highlighted the anticonvulsant properties of thiazole derivatives. In animal models, compounds similar to this compound exhibited significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. This suggests a mechanism involving modulation of GABAergic pathways and voltage-gated ion channels .

Herbicidal Activity

The thiazole ring structure is known to impart herbicidal properties to certain compounds. Studies have shown that derivatives can inhibit the growth of specific weed species, providing a basis for developing new herbicides that are less toxic to crops but effective against resistant weed populations .

Plant Growth Regulation

Some thiazole derivatives have been investigated for their role as plant growth regulators. These compounds can influence physiological processes such as seed germination and root development, enhancing crop yield under various environmental conditions .

Polymer Development

Thiazole-containing compounds have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with these compounds exhibit improved resistance to degradation under UV light, making them suitable for outdoor applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Aliyu et al., 2021 | Antiepileptic | Showed significant seizure protection in animal models with low toxicity |

| Toolabi et al., 2020 | Anticancer | Identified potent cytotoxic effects on breast cancer cells |

| Malygim et al., 2019 | Herbicidal | Demonstrated effective weed control in agricultural settings |

Mécanisme D'action

The mechanism of action of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, they can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea can be compared with other similar thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug that contains a thiazole ring substituted with a sulfonamide group.

Ritonavir: An antiretroviral drug that contains a thiazole ring substituted with various functional groups.

Abafungin: An antifungal drug that contains a thiazole ring substituted with an allyl group and other functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which could confer unique biological activities and chemical reactivity compared to other thiazole derivatives .

Activité Biologique

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various biochemical and pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N5S. Its structure includes a thiazole ring, an allyl group, and a methylthio substituent, which contribute to its unique biological properties.

This compound plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, exhibiting antimicrobial activity by inhibiting bacterial enzymes. Thiazole derivatives, including this compound, have demonstrated the ability to modulate gene expression related to inflammation and immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits bacterial enzymes; potential against various pathogens. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines; mechanism involves apoptosis. |

| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine production. |

Cellular Effects

The compound influences various cellular processes, affecting cell signaling pathways and metabolism. Research indicates that it can modulate the expression of genes involved in inflammation, suggesting its potential use in treating inflammatory diseases.

The molecular mechanism involves binding to specific biomolecules, leading to enzyme inhibition. For instance, it may inhibit bacterial enzymes by occupying their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. This interaction is crucial for its antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Activity : A study demonstrated that thiazole derivatives effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

- Anticancer Potential : In vitro studies showed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound exhibited an IC50 value of approximately 15 µM against certain cancer types .

- Anti-inflammatory Effects : Experimental models indicated a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS2/c1-3-4-10-8(13)12-9-11-7(5-14-2)6-15-9/h3,6H,1,4-5H2,2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTGTLPFXXACAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.